![molecular formula C15H20N2O2 B13628060 Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group and a pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a leaving group can undergo intramolecular nucleophilic substitution to form the azetidine ring.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated azetidine intermediate.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the azetidine intermediate is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.
Reduction: Reduction reactions can target the azetidine ring or the pyridine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the azetidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Formation of N-oxides of the pyridine ring.
Reduction: Formation of reduced azetidine or pyridine derivatives.
Substitution: Formation of substituted azetidine or pyridine derivatives with various functional groups.
科学的研究の応用
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and bioactive compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in inflammatory processes or modulate neurotransmitter receptors in the nervous system.
類似化合物との比較
Similar Compounds
Tert-butyl 3-[(6-methylpyridin-3-yl)amino]azetidine-1-carboxylate: This compound features an amino group instead of a methylidene group, leading to different reactivity and biological activity.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a piperazine ring and an amino group, offering different structural and functional characteristics.
Uniqueness
Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methylidene group and the pyridine ring imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C15H20N2O2 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-11-5-6-12(8-16-11)7-13-9-17(10-13)14(18)19-15(2,3)4/h5-8H,9-10H2,1-4H3 |
InChIキー |
ZRHPTMPEDTYIBD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C=C2CN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


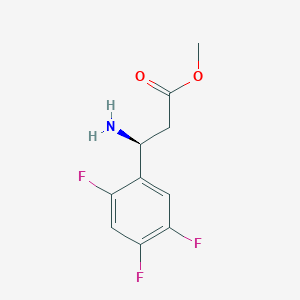

![8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B13627986.png)
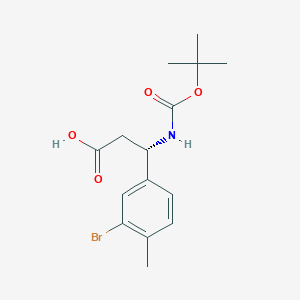

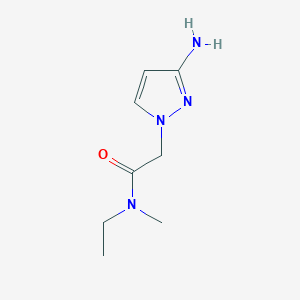

![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
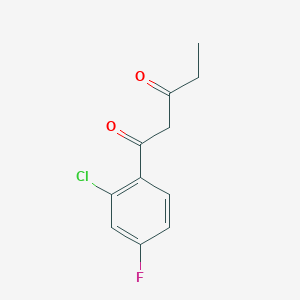
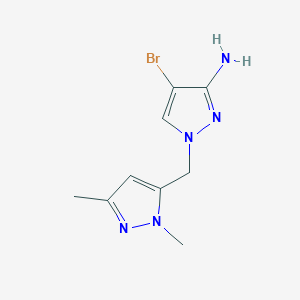

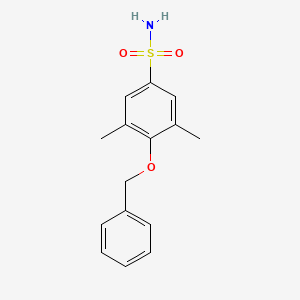
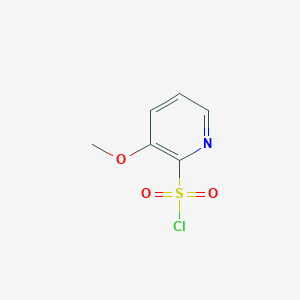
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
